(1S,2R)-2-fluorocyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-fluorocyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a fluorine atom attached to the cyclopentane ring, which imparts unique chemical properties. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopentanecarboxylic acid typically involves the fluorination of cyclopentanecarboxylic acid derivatives. One common method is the enantioselective fluorination of cyclopentanecarboxylic acid using chiral catalysts. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral ligand to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chiral chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(1S,2R)-2-fluorocyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopentanecarboxylic acid: Similar in structure but with a bromine atom instead of fluorine.
(1S,2R)-2-chlorocyclopentanecarboxylic acid: Contains a chlorine atom, offering different reactivity and properties.
(1S,2R)-2-hydroxycyclopentanecarboxylic acid: Features a hydroxyl group, affecting its chemical behavior.
Uniqueness
(1S,2R)-2-fluorocyclopentanecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
2-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9) |
InChI Key |
BSQPBOBQXCMDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.